2-Acetylacteoside

Catalog No.
S1533686
CAS No.
M.F
C31H38O16
M. Wt
666.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylacteoside

Product Name

2-Acetylacteoside

IUPAC Name

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C31H38O16

Molecular Weight

666.6 g/mol

InChI

InChI=1S/C31H38O16/c1-14-24(39)25(40)26(41)30(43-14)47-28-27(46-23(38)8-5-16-3-6-18(34)20(36)11-16)22(13-32)45-31(29(28)44-15(2)33)42-10-9-17-4-7-19(35)21(37)12-17/h3-8,11-12,14,22,24-32,34-37,39-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1

InChI Key

ALERZNQPBWWLMW-OMRKUVHCSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O

Synonyms

2'-acetylacteoside

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O

2-Acetylacteoside, also known as 2'-acetylacteoside, is a phenylethanoid glycoside primarily isolated from the plant Brandisia hancei. This compound features a unique structure that includes a phenolic moiety linked to a sugar unit, making it part of a larger class of natural products known for their diverse biological activities. The chemical formula of 2-acetylacteoside is C₁₈H₁₈O₉, and its molecular weight is approximately 378.33 g/mol. The compound exhibits notable antioxidant properties and has been studied for its potential therapeutic applications.

Research suggests that 2-Acetylacteoside might act as an antioxidant and reduce neurotoxicity [, ].

  • The antioxidant activity might be due to its ability to scavenge free radicals [].
  • The neuroprotective effects are proposed to be linked to the inhibition of enzymes like aldose reductase [].
  • More research is needed to fully understand the mechanism of action.

Information regarding the safety and hazards associated with 2-Acetylacteoside is limited.

  • As with any scientific compound, proper handling and adherence to laboratory safety protocols are essential.

Note:

  • The information provided is based on currently available scientific research and might not be exhaustive.
  • Further studies are required to understand 2-Acetylacteoside's properties and applications fully.

Antioxidant Activity

Studies have shown that 2-acetylacteoside possesses significant antioxidant properties. It can scavenge free radicals, which are unstable molecules that contribute to cellular damage and various diseases. Research suggests that 2-acetylacteoside can effectively reduce free radical-induced hemolysis of red blood cells, indicating its potential protective role against oxidative stress .

Neuroprotective Effects

2-Acetylacteoside has been investigated for its potential neuroprotective effects. Studies have demonstrated its ability to significantly attenuate glutamate-induced neurotoxicity in brain cells at specific concentrations. Glutamate is an excitatory neurotransmitter, and excessive levels can contribute to neuronal damage and neurodegenerative diseases. These findings suggest that 2-acetylacteoside might play a role in protecting brain cells from neurotoxicity .

Typical of glycosides and phenolic compounds. One significant reaction is acetylation, where an acetyl group is introduced into the molecule, altering its reactivity and biological activity. For instance, the reaction can be facilitated by acetic anhydride in an acidic medium, leading to the formation of derivatives with enhanced solubility and bioactivity .

In addition, 2-acetylacteoside can participate in hydrolysis reactions under acidic or enzymatic conditions, resulting in the release of its sugar component and free phenolic compounds. This transformation can influence the compound's bioavailability and pharmacological effects.

Research has demonstrated that 2-acetylacteoside possesses significant biological activities, particularly in bone health. Studies indicate that it exhibits anti-osteoporotic effects by improving bone microarchitecture and preventing bone loss in ovariectomized mice models . The compound modulates bone resorption processes, potentially through the inhibition of osteoclast differentiation and activity.

Additionally, 2-acetylacteoside has been shown to inhibit oxidative stress by scavenging free radicals, thereby protecting cells from damage induced by oxidative agents . This antioxidant property further contributes to its therapeutic potential in various health conditions.

The synthesis of 2-acetylacteoside can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from natural sources such as Brandisia hancei using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve starting materials such as phenolic compounds and sugars. Acetylation reactions can be conducted using acetic anhydride or acetyl chloride under controlled conditions to yield 2-acetylacteoside.
  • Biotransformation: Enzymatic methods using glycosyltransferases can also be employed to synthesize 2-acetylacteoside from simpler sugar and phenolic precursors, allowing for more environmentally friendly production processes.

2-Acetylacteoside has several applications across various fields:

  • Pharmaceuticals: Its anti-osteoporotic properties make it a candidate for developing treatments aimed at preventing or managing osteoporosis.
  • Nutraceuticals: Due to its antioxidant capabilities, it is considered for incorporation into dietary supplements aimed at enhancing health and wellness.
  • Cosmetics: The compound's protective effects against oxidative stress may also find applications in cosmetic formulations designed to protect skin from aging.

Interaction studies involving 2-acetylacteoside have focused on its effects on cellular pathways related to bone metabolism and oxidative stress response. Research indicates that it interacts with signaling pathways that regulate osteoclast function, particularly through modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling . These interactions highlight its potential as a therapeutic agent in conditions associated with bone density loss.

Several compounds share structural or functional similarities with 2-acetylacteoside. Here are some notable examples:

Compound NameStructure TypeKey Biological ActivityUnique Features
ActeosidePhenylethanoid GlycosideAntioxidant, anti-inflammatoryStronger anti-inflammatory effects
EchinacosidePhenylethanoid GlycosideAntioxidant, glucose toleranceMore potent in glucose metabolism
SalidrosidePhenylethanoid GlycosideAdaptogenic propertiesEnhances physical performance
VerbascosidePhenylethanoid GlycosideAntioxidantExhibits neuroprotective effects

Uniqueness of 2-Acetylacteoside: While sharing similar properties with these compounds, 2-acetylacteoside's specific anti-osteoporotic activity sets it apart as a promising candidate for bone health interventions. Its unique structural features may contribute to distinct mechanisms of action compared to other glycosides.

XLogP3

0.1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

666.21598512 g/mol

Monoisotopic Mass

666.21598512 g/mol

Heavy Atom Count

47

Dates

Modify: 2023-08-15

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